![molecular formula C7H15Cl2N3O B1414286 2,3,4,6,7,8,9,9a-Octahydropyrazino[1,2-a]pyrazin-1-one dihydrochloride CAS No. 2197416-30-9](/img/structure/B1414286.png)
2,3,4,6,7,8,9,9a-Octahydropyrazino[1,2-a]pyrazin-1-one dihydrochloride
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Overview
Description
Scientific Research Applications
Synthesis Techniques : A novel route for synthesizing octahydropyrrolo[1,2-a]pyrazines, which are structural fragments of several drugs, was developed using lithium aluminum hydride, providing a more accessible approach to these compounds (Likhosherstov, Peresada, & Skoldinov, 1993).
Spectroscopic and Structural Analysis : Studies have been conducted on the spectroscopic and structural properties of imidazo[1,2-a]pyrazin-3(7H)-one derivatives, which are closely related to the octahydropyrazino compound. These studies revealed insights into the planar ring structure and the characteristics of the imidazopyrazinone π-system (Nakai et al., 2003).
Biological Activity and Applications : Some derivatives of pyrazino-pyrazine, similar in structure to the octahydropyrazino compound, have demonstrated antiviral activity against a range of viruses, including measles, influenza, and herpes simplex (Verini et al., 1975). Additionally, pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, which share a structural framework with octahydropyrazino, have shown potential as agents against A549 lung cancer cells (Zhang et al., 2008).
Potential Antagonists : Studies on stereoselective conversion of related compounds into piperidine-2-carboxamides and 2-methanamines have highlighted their potential as substance P antagonists, suggesting similar possible applications for octahydropyrazino compounds (Rogiers et al., 2001).
properties
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazin-1-one;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.2ClH/c11-7-6-5-8-1-3-10(6)4-2-9-7;;/h6,8H,1-5H2,(H,9,11);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYOPWACPPBKLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCNC(=O)C2CN1.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6,7,8,9,9a-Octahydropyrazino[1,2-a]pyrazin-1-one dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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